molecular formula C21H22N2O4 B271203 N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271203
M. Wt: 366.4 g/mol
InChI Key: YOYJDVXMKIHOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as A-366, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to have a variety of biological activities.

Mechanism of Action

N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in gene expression. This results in the downregulation of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects on a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4 that could be used as cancer therapeutics. Another area of interest is the study of the effects of this compound on other biological processes, such as inflammation and immune function. Finally, research on the use of this compound in combination with other cancer therapies could provide valuable insights into its potential as a cancer treatment.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(2-ethoxyphenyl)-2-nitroethene with 4-acetylphenylhydrazine in the presence of a reducing agent to form the corresponding pyrrolidine carboxamide. This reaction is followed by a series of purification steps to obtain the final product.

Scientific Research Applications

N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have potential as a therapeutic agent for the treatment of cancer. It has been found to inhibit the activity of the protein bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. BRD4 has been implicated in the development of a variety of cancers, including leukemia, lymphoma, and solid tumors.

properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-3-27-19-7-5-4-6-18(19)23-13-16(12-20(23)25)21(26)22-17-10-8-15(9-11-17)14(2)24/h4-11,16H,3,12-13H2,1-2H3,(H,22,26)

InChI Key

YOYJDVXMKIHOSO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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